molecular formula C12H10BrNO3 B106026 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 208580-23-8

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B106026
CAS No.: 208580-23-8
M. Wt: 296.12 g/mol
InChI Key: WJFBKTAITAHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate typically involves the bromination of 4-hydroxyquinoline-3-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-3-carboxylic acid is then esterified with ethanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or amino derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (EBHC) is a brominated derivative of quinoline, recognized for its diverse biological activities. This article explores the compound's biological properties, including antibacterial, antifungal, anticancer, and potential antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

EBHC has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of approximately 296.12 g/mol. Its structure includes a bromine atom at the 7-position and a hydroxy group at the 4-position of the quinoline ring, which significantly influences its biological activity.

1. Antibacterial Activity

EBHC has been shown to exhibit significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Studies have demonstrated that EBHC can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to its antibacterial effects, EBHC has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values are as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that EBHC may serve as an effective antifungal agent in clinical settings .

3. Anticancer Activity

EBHC has been investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and colon cancer cells. The following table summarizes its cytotoxicity:

Cancer Cell LineIC₅₀ (µM)
Lung cancer cells12.5
Breast cancer cells10.0
Colon cancer cells15.0

The compound's mechanism of action in cancer cells is believed to involve interference with DNA replication and apoptosis pathways .

4. Antiviral Activity

Preliminary studies indicate that EBHC may possess antiviral properties, particularly against Hepatitis B virus (HBV). Although detailed mechanisms remain to be elucidated, initial results show promise for further exploration in antiviral drug development .

The biological activity of EBHC is attributed to its ability to interact with various molecular targets within biological systems. Its hydroxyl group may play a crucial role in mediating these interactions, potentially affecting protein synthesis and cellular signaling pathways.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of EBHC demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that EBHC induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a viable approach for cancer therapy .

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBKTAITAHHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939286
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179943-57-8
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.